molecular formula C10H12N2O5 B116910 Methyl 4-amino-2-ethoxy-5-nitrobenzoate CAS No. 86718-17-4

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

Cat. No.: B116910
CAS No.: 86718-17-4
M. Wt: 240.21 g/mol
InChI Key: IJFYCVWWJZYSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-2-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5. It is a yellow solid that is slightly soluble in DMSO and methanol. This compound is used as a reactant in the preparation of various pharmaceuticals, including Cinitapride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 4-amino-2-ethoxy-5-nitrobenzoate typically involves the nitration of 2-ethoxybenzoic acid followed by esterification and amination reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The esterification is then performed using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester. Finally, the amino group is introduced through an amination reaction using ammonia or an amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-ethoxy-5-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs like Cinitapride.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-2-ethoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-ethoxy-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and nitro groups on the aromatic ring allows for unique reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

methyl 4-amino-2-ethoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFYCVWWJZYSKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 100 parts of a hydrochloric acid solution 6N were added 5.65 parts of methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate and the whole was stirred and refluxed for 30 minutes. After cooling, the precipitated product was filtered off and crystallized from 80 parts of 2-propanol at 0° C. The product was filtered off and dried, yielding 1.9 parts (42.2%) of methyl 4-amino-2-ethoxy-5-nitrobenzoate; mp. 210° C.; (intermediate 33).
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